molecular formula C23H21ClN6O3 B13440887 Loprazolam-d8

Loprazolam-d8

Cat. No.: B13440887
M. Wt: 473.0 g/mol
InChI Key: UTEFBSAVJNEPTR-QQFOIGIWSA-N
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Description

Loprazolam-d8 is a deuterated form of loprazolam, a benzodiazepine derivative with anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties. Loprazolam is primarily used for the short-term treatment of insomnia, particularly in patients who have difficulty falling asleep or maintaining sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of loprazolam involves the condensation of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H,4H-imidazo[1,2-a][1,4]benzodiazepin-1-one with 1-(dimethoxymethyl)-4-methylpiperazine to form the free base of loprazolam mesylate. This intermediate is then treated with methanesulfonic acid to yield loprazolam .

Industrial Production Methods

Industrial production of loprazolam follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Loprazolam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of loprazolam, which can have different pharmacological properties .

Mechanism of Action

Loprazolam exerts its effects by positively modulating the gamma-aminobutyric acid (GABA) A receptor complex. It binds to the benzodiazepine receptor site on the GABA A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic, sedative, and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Loprazolam is similar to other benzodiazepines such as:

Uniqueness

Loprazolam is unique due to its intermediate half-life, which reduces the risk of daytime sedation compared to longer-acting benzodiazepines like diazepam. It also has a lower potential for tolerance and dependence compared to shorter-acting benzodiazepines like alprazolam .

Properties

Molecular Formula

C23H21ClN6O3

Molecular Weight

473.0 g/mol

IUPAC Name

(2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one

InChI

InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14-/i8D2,9D2,10D2,11D2

InChI Key

UTEFBSAVJNEPTR-QQFOIGIWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl

Origin of Product

United States

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